
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine is an organic compound characterized by the presence of two 4-fluorobenzoyl groups attached to a 2-methylpiperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 2-methylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of high-performance polymers and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can generate reactive oxygen species, leading to oxidative stress in cells. This oxidative stress can trigger various cellular pathways, including apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-fluorobenzoyl)benzene
- 1,4-Bis(4-chlorobenzoyl)benzene
- 1,4-Bis(4-bromobenzoyl)benzene
Uniqueness
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine is unique due to the presence of the 2-methylpiperazine ring, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
IUPAC Name |
[4-(4-fluorobenzoyl)-3-methylpiperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKEWKIOPZVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2726364.png)
![N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2726366.png)
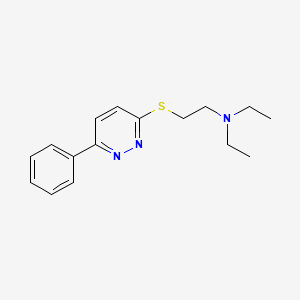
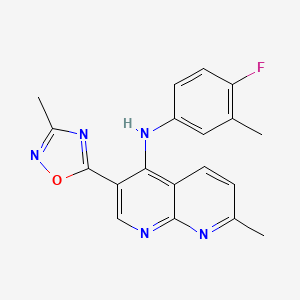
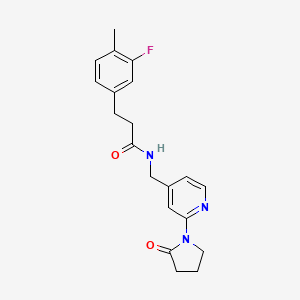
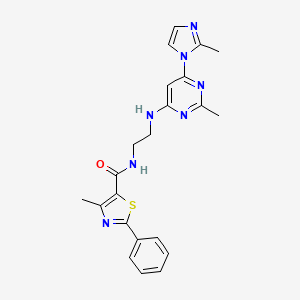
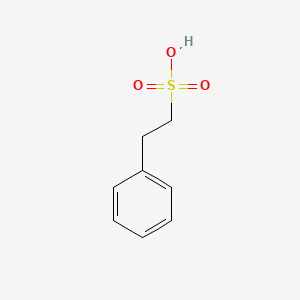
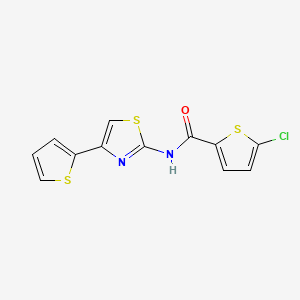
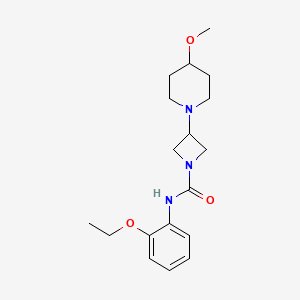
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2726377.png)
![N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)

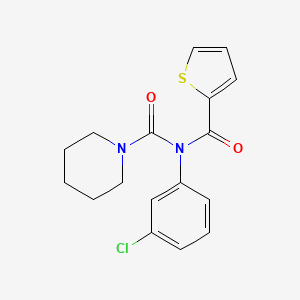
![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)
